molecular formula C22H15F3N6S B11052923 5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B11052923
M. Wt: 452.5 g/mol
InChI Key: RNKPBCIYZUSZIV-UHFFFAOYSA-N
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Description

5-{[2-(2-Pyridyl)-1H-1,3-benzimidazol-1-yl]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(2-Pyridyl)-1H-1,3-benzimidazol-1-yl]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyridine intermediates, followed by their coupling with the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-{[2-(2-Pyridyl)-1H-1,3-benzimidazol-1-yl]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic derivatives. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

5-{[2-(2-Pyridyl)-1H-1,3-benzimidazol-1-yl]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[2-(2-Pyridyl)-1H-1,3-benzimidazol-1-yl]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, while the hydrosulfide moiety plays a role in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[2-(2-Pyridyl)-1H-1,3-benzimidazol-1-yl]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl and hydrosulfide moieties contribute to its versatility in various applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C22H15F3N6S

Molecular Weight

452.5 g/mol

IUPAC Name

3-[(2-pyridin-2-ylbenzimidazol-1-yl)methyl]-4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H15F3N6S/c23-22(24,25)14-7-1-3-10-17(14)31-19(28-29-21(31)32)13-30-18-11-4-2-8-15(18)27-20(30)16-9-5-6-12-26-16/h1-12H,13H2,(H,29,32)

InChI Key

RNKPBCIYZUSZIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=NNC2=S)CN3C4=CC=CC=C4N=C3C5=CC=CC=N5

Origin of Product

United States

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